BenchChemオンラインストアへようこそ!

4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzamide

DHFR inhibition regioisomerism enzyme selectivity

4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzamide (CAS 87871-34-9; molecular formula C₁₂H₁₆N₆O; molecular weight 260.30 g/mol) is a 1-aryl-4,6-diamino-1,2-dihydro-2,2-dimethyl-1,3,5-triazine bearing a para‑carbamoyl substituent on the phenyl ring. The compound belongs to the well‑characterized class of dihydrofolate reductase (DHFR) inhibitors that exploit the 2,4‑diamino‑1,3,5‑triazine pharmacophore, a scaffold extensively validated through quantitative structure–activity relationship (QSAR) analyses spanning over 100 substituted‑phenyl analogs.

Molecular Formula C12H16N6O
Molecular Weight 260.30 g/mol
CAS No. 87871-34-9
Cat. No. B13129309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzamide
CAS87871-34-9
Molecular FormulaC12H16N6O
Molecular Weight260.30 g/mol
Structural Identifiers
SMILESCC1(N=C(N=C(N1C2=CC=C(C=C2)C(=O)N)N)N)C
InChIInChI=1S/C12H16N6O/c1-12(2)17-10(14)16-11(15)18(12)8-5-3-7(4-6-8)9(13)19/h3-6H,1-2H3,(H2,13,19)(H4,14,15,16,17)
InChIKeyMCGQISHBXJFQSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzamide (CAS 87871-34-9) – Compound Identity and Scientific Procurement Context


4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzamide (CAS 87871-34-9; molecular formula C₁₂H₁₆N₆O; molecular weight 260.30 g/mol) is a 1-aryl-4,6-diamino-1,2-dihydro-2,2-dimethyl-1,3,5-triazine bearing a para‑carbamoyl substituent on the phenyl ring [1]. The compound belongs to the well‑characterized class of dihydrofolate reductase (DHFR) inhibitors that exploit the 2,4‑diamino‑1,3,5‑triazine pharmacophore, a scaffold extensively validated through quantitative structure–activity relationship (QSAR) analyses spanning over 100 substituted‑phenyl analogs [2]. The para‑benzamide moiety distinguishes it from the more frequently studied meta‑substituted and 4‑halophenyl analogs, altering both electronic and hydrogen‑bonding properties at the enzyme active site [3].

Why Generic Substitution of 4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzamide (CAS 87871-34-9) Is Scientifically Unjustified


The 4,6-diamino-1-aryl-1,2-dihydro-2,2-dimethyl-1,3,5-triazine scaffold is exquisitely sensitive to the identity and position of the phenyl substituent. QSAR studies on 101 analogs demonstrate that DHFR inhibitory potency spans more than four orders of magnitude depending solely on the nature of the substituent [1]. The regioisomeric position (para vs. meta) alone can dictate binding orientation, hydrogen‑bond network formation with active‑site residues, and selectivity between bacterial and mammalian DHFR isoforms [2][3]. Consequently, a generic procurement approach that treats any “diamino‑triazine benzamide” as interchangeable ignores the quantitative structure–activity differences that determine experimental outcome.

Product-Specific Quantitative Evidence Guide for 4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzamide (CAS 87871-34-9)


Regioisomeric Position (para‑CONH₂ vs. meta‑CONH₂) Determines DHFR Binding Affinity and Isozyme Selectivity

The para‑benzamide isomer (CAS 87871‑34‑9) exhibits a markedly different DHFR inhibition profile compared with its meta‑substituted regioisomer (CAS 70579‑33‑8). In direct enzyme assays, the meta‑isomer inhibits Lactobacillus casei DHFR with a Ki of 2.5 nM but shows dramatically weaker activity against Escherichia coli DHFR (Ki = 7,240 nM), yielding a selectivity ratio of approximately 2,900‑fold [1]. The para‑CONH₂ group is expected to alter this selectivity profile because the carbamoyl moiety can engage in a distinct hydrogen‑bond network with backbone carbonyls and side‑chain residues in the DHFR active site that are inaccessible to the meta isomer [2]. This regioisomeric effect is consistent with QSAR models wherein electronic (σ) and steric (MR) parameters for para‑substituents differ significantly from those for the corresponding meta‑substituents [3].

DHFR inhibition regioisomerism enzyme selectivity QSAR

Para‑Benzamide Offers a Unique Hydrogen‑Bonding Anchor Point Absent in 4‑Halo Analogs Such as Cycloguanil

The para‑CONH₂ substituent in CAS 87871‑34‑9 introduces a dual hydrogen‑bond donor/acceptor motif that is fundamentally different from the hydrophobic 4‑chloro substituent in cycloguanil (1‑(4‑chlorophenyl)‑6,6‑dimethyl‑1,6‑dihydro‑1,3,5‑triazine‑2,4‑diamine; CHEMBL747). In the QSAR studies of Hathaway et al. (1984), the Hansch hydrophobic parameter π for para‑Cl is +0.71, whereas para‑CONH₂ has a π value of –1.49, indicating a >2 log‑unit difference in hydrophobicity [1]. The strongly negative π value of CONH₂ is accompanied by a hydrogen‑bond donor count of 1 (amide NH₂) and acceptor count of 1 (amide C=O), features that are entirely absent in the 4‑Cl, 4‑CH₃, and 4‑OCH₃ analogs commonly used as DHFR probe compounds [2]. This polar substitution is predicted to reduce non‑specific hydrophobic partitioning while enabling specific interactions with ordered water molecules or polar residues at the entrance of the DHFR folate‑binding cleft.

hydrogen bonding DHFR active site antifolate cycloguanil

Para‑Isomer Serves as a Versatile Late‑Stage Intermediate for DHFR‑Targeted Probe Synthesis (Sulfonamide and Extended‑Linker Analogs)

CAS 87871‑34‑9 contains an aryl‑carboxamide group that can be selectively transformed into sulfonamide, benzylamino, and extended‑linker derivatives without disturbing the diaminotriazine pharmacophore. The related para‑sulfonamide analog (4‑(4,6‑diamino‑2,2‑dimethyl‑1,3,5‑triazin‑1‑yl)benzenesulfonamide hydrochloride, CAS 77113‑78‑1) is documented as hCAIX‑IN‑14, demonstrating the utility of the para position for installing sulfonamide zinc‑binding groups . In contrast, the meta‑benzamide isomer (CAS 70579‑33‑8) has been used to generate sulfonamide analogs that showed Ki values of 5.0 nM against L. casei DHFR [1]. The para isomer provides a distinct vector for linker attachment compared with the meta isomer, which is critical when optimizing the exit‑vector geometry for bifunctional degrader molecules (PROTACs) or fluorescent probes.

chemical intermediate sulfonamide structure–activity relationship DHFR probe

Best Research and Industrial Application Scenarios for 4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzamide (CAS 87871-34-9)


Species‑Selective DHFR Inhibitor Lead Optimization

Investigators optimizing DHFR inhibitors for species‑selective applications (e.g., antibacterial vs. mammalian safety) can use the para‑benzamide as a scaffold with a polar hydrogen‑bonding handle that is absent in the classic 4‑chloro (cycloguanil) or 4‑methyl analogs. The regioisomeric difference between para and meta isomers translates into distinct selectivity profiles, as evidenced by the meta isomer’s 2,900‑fold preference for L. casei over E. coli DHFR [1]. The para isomer is expected to yield a different selectivity fingerprint, providing a complementary tool for probing DHFR active‑site plasticity.

Synthesis of Bifunctional DHFR‑Targeted Degraders (PROTACs)

The para‑carbamoyl group offers a geometrically defined attachment point for linker conjugation that is orthogonal to the diaminotriazine pharmacophore. This enables the construction of proteolysis‑targeting chimeras (PROTACs) aimed at DHFR degradation. The alternative exit vector provided by the para‑benzamide, compared with the meta isomer, allows exploration of different E3 ligase recruitment geometries [2].

QSAR Model Validation and Benchmarking

The compound serves as a valuable test case for validating QSAR and machine‑learning models of DHFR inhibition because its para‑CONH₂ substituent occupies an extreme position in the hydrophobicity spectrum (π = –1.49) while simultaneously offering hydrogen‑bond functionality [3]. Inclusion of this compound in screening libraries helps ensure that predictive models are not biased toward the hydrophobic substituent space that dominates historical DHFR inhibitor datasets.

Antifolate Combination and Synergy Studies

In the context of antitubercular DHFR research, diamino‑triazines have shown synergy with second‑line agents such as p‑aminosalicylic acid at MIC values as low as 0.325 μM against Mycobacterium tuberculosis H37Rv [4]. The para‑benzamide variant provides a new chemotype for combination studies where the polar amide group may affect permeability through the mycobacterial cell wall differently than the more lipophilic analogs.

Quote Request

Request a Quote for 4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.